Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate
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Overview
Description
Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate is an organic compound that features a prop-2-en-1-yl group attached to a 2-nitrobenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate typically involves the reaction of 2-nitrobenzenesulfonyl chloride with prop-2-en-1-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This can lead to the formation of various intermediates and products that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-Nitro-2-(2-nitro-prop-1-en-yl)benzene: Similar in structure but with different substituents on the benzene ring.
Prop-2-en-1-yl phenoxyacetate: Another compound with a prop-2-en-1-yl group but different functional groups attached to the benzene ring.
Uniqueness
Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate is unique due to its combination of a prop-2-en-1-yl group and a 2-nitrobenzene-1-sulfonate moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
CAS No. |
189264-21-9 |
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Molecular Formula |
C9H9NO5S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
prop-2-enyl 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H9NO5S/c1-2-7-15-16(13,14)9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 |
InChI Key |
KWHMBZNAHIPXIC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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